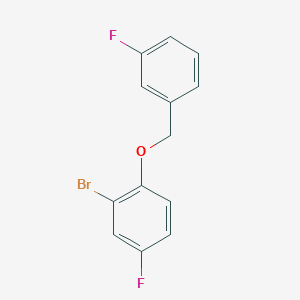

2-Bromo-4-fluoro-1-((3-fluorobenzyl)oxy)benzene

Description

Structural Definition and International Union of Pure and Applied Chemistry Nomenclature

2-Bromo-4-fluoro-1-((3-fluorobenzyl)oxy)benzene represents a complex aromatic compound characterized by its distinctive halogen substitution pattern and ether linkage architecture. The compound's systematic name according to International Union of Pure and Applied Chemistry nomenclature is 2-bromo-4-fluoro-1-[(3-fluorophenyl)methoxy]benzene, reflecting its structural organization around two benzene rings connected through an ether oxygen atom. The molecular formula C₁₃H₉BrF₂O encompasses thirteen carbon atoms, nine hydrogen atoms, one bromine atom, two fluorine atoms, and one oxygen atom, resulting in a molecular weight of 299.11 grams per mole.

The structural architecture of this compound features a central benzene ring bearing bromine at position 2 and fluorine at position 4, with position 1 occupied by a benzyloxy substituent derived from 3-fluorobenzyl alcohol. This arrangement creates a three-dimensional molecular geometry that exhibits specific electronic characteristics due to the electron-withdrawing nature of both halogen substituents. The compound's Chemical Abstracts Service registry number 1019446-41-3 provides unique identification within chemical databases worldwide. Spectroscopic identification relies on characteristic signatures including the International Chemical Identifier key HOOZIJMBRYRKDF-UHFFFAOYSA-N and the Simplified Molecular-Input Line-Entry System representation C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)F)Br.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₉BrF₂O |

| Molecular Weight | 299.11 g/mol |

| Chemical Abstracts Service Number | 1019446-41-3 |

| International Union of Pure and Applied Chemistry Name | 2-bromo-4-fluoro-1-[(3-fluorophenyl)methoxy]benzene |

| International Chemical Identifier Key | HOOZIJMBRYRKDF-UHFFFAOYSA-N |

The compound's molecular geometry demonstrates significant influence from the spatial arrangement of its halogen substituents, which create regions of electron deficiency that affect both chemical reactivity and intermolecular interactions. Computational chemistry analyses reveal bond lengths typical of aromatic carbon-halogen interactions, with carbon-fluorine bonds measuring approximately 1.39 Angstroms and carbon-bromine bonds extending to approximately 1.75 Angstroms. The ether linkage connecting the two aromatic systems introduces conformational flexibility while maintaining the overall planar character of the individual benzene rings.

Historical Context in Organofluorine Chemistry

The development of this compound occurs within the broader historical framework of organofluorine chemistry, a field that began before elemental fluorine itself was successfully isolated. The foundational work in organofluorine synthesis traces back to 1835 when Dumas and Péligot first prepared fluoromethane from dimethyl sulfate and potassium fluoride, establishing the earliest precedent for introducing fluorine atoms into organic molecules. Alexander Borodin's pioneering 1862 synthesis of benzoyl fluoride through halogen exchange methodology provided the first example of nucleophilic fluoride substitution, a technique that remains fundamental to modern fluorine chemistry.

The historical progression of organofluorine chemistry significantly accelerated during the early twentieth century with the recognition of fluorinated compounds' unique properties. General Motors' adoption of chlorofluorocarbons as refrigerants in the 1920s marked the beginning of industrial organofluorine applications, while Roy Plunkett's accidental discovery of polytetrafluoroethylene in 1938 demonstrated the remarkable material properties achievable through fluorine incorporation. The development of electrophilic fluorinating methodologies beginning in the late 1940s, particularly with cobalt trifluoride, provided synthetic pathways that avoided the hazards associated with elemental fluorine handling.

Contemporary organofluorine chemistry has evolved to encompass sophisticated synthetic strategies that enable precise control over fluorine incorporation patterns. The discovery of 5-fluorouracil's anticancer activity in 1957 sparked intense interest in fluorinated pharmaceuticals, establishing a research trajectory that continues to influence modern drug design. The development of fluorodeoxyglucose for positron emission tomography applications in the 1970s further demonstrated the unique capabilities of organofluorine compounds in medical applications. These historical developments provide the scientific foundation that enables the synthesis and application of complex molecules such as this compound.

The evolution of synthetic methodologies for aromatic fluorination has been particularly relevant to compounds like this compound. Schiemann's 1927 development of diazonium salt decomposition in the presence of fluoroboric acid established reliable methods for introducing fluorine into aromatic systems. Gottlieb's 1936 demonstration of nucleophilic halogen exchange from chlorine to fluorine using potassium fluoride provided alternative synthetic approaches. These foundational methodologies have been refined and expanded to enable the preparation of increasingly complex fluorinated aromatic compounds that incorporate multiple functional groups and substitution patterns.

Classification within Aryl Ether Compounds

This compound belongs to the important class of aromatic ethers, specifically categorized as an aryl ether due to the direct attachment of aromatic ring systems to the ether oxygen atom. Aryl ethers represent a significant subset of ether compounds characterized by having at least one aromatic ring directly bonded to the ether oxygen, distinguishing them from aliphatic ethers that contain only alkyl groups. The compound's classification as an aromatic ether reflects the conjugation between the oxygen atom's lone pair electrons and the aromatic π-electron system, which significantly influences its chemical and physical properties.

The aryl group concept, fundamental to understanding this compound's classification, encompasses any functional group or substituent derived from an aromatic ring system. In this compound, both the 2-bromo-4-fluorophenyl and 3-fluorobenzyl moieties represent distinct aryl groups that contribute to the molecule's overall electronic structure. The phenyl groups present in this compound derive from benzene through hydrogen substitution with various functional groups, creating a complex aromatic system with multiple sites of potential reactivity.

| Ether Classification | Structural Characteristics | Examples |

|---|---|---|

| Aliphatic Ethers | No aromatic rings attached to oxygen | Diethyl ether, Tetrahydrofuran |

| Aromatic Ethers | At least one aromatic ring attached to oxygen | Anisole, Diphenyl ether |

| Mixed Ethers | One aromatic and one aliphatic group | Benzyl methyl ether |

| Diaryl Ethers | Two aromatic rings attached to oxygen | This compound |

The electronic effects associated with aryl ether classification become particularly pronounced in halogenated systems like this compound. The presence of electron-withdrawing halogen substituents modifies the electron density distribution throughout the aromatic systems, affecting both the ether oxygen's basicity and the aromatic rings' reactivity toward electrophilic and nucleophilic substitution reactions. This electronic modification distinguishes halogenated aryl ethers from simple aromatic ethers and contributes to their unique chemical behavior patterns.

The benzyloxy substituent in this compound represents a specific type of aryl ether linkage where the ether oxygen connects to a benzyl carbon rather than directly to an aromatic carbon. This structural arrangement provides additional conformational flexibility compared to direct aryl-oxygen bonds while maintaining the electronic influence of the aromatic system through the methylene bridge. The 3-fluorobenzyl group's electron-withdrawing fluorine substituent further modulates the electronic properties of the ether linkage, creating a compound with distinctive reactivity characteristics within the aryl ether classification.

Scientific Significance in Contemporary Research

The scientific significance of this compound in contemporary research stems from its unique combination of structural features that make it valuable for advanced synthetic applications and materials science investigations. The compound's dual halogen substitution pattern provides multiple reactive sites that enable diverse chemical transformations, particularly in cross-coupling reactions that form the backbone of modern pharmaceutical and materials synthesis. Research has demonstrated that the bromine substituent serves as an excellent leaving group in palladium-catalyzed coupling reactions, while the fluorine atoms modify electronic properties to enhance selectivity and reactivity in various transformations.

Contemporary investigations into fluorinated poly(aryl ether) synthesis have highlighted the importance of compounds like this compound as building blocks for advanced polymer materials. Research published in polymer science journals demonstrates that fluorinated aromatic ethers contribute significantly to the development of high-performance materials with exceptional thermal stability and low dielectric constants. These materials exhibit glass transition temperatures ranging from 178 to 226 degrees Celsius and maintain thermal stability with 5 percent weight loss temperatures between 514 and 555 degrees Celsius.

| Research Application | Key Properties | Performance Metrics |

|---|---|---|

| Polymer Synthesis | Thermal Stability | Glass transition temperature: 178-226°C |

| Dielectric Materials | Low Dielectric Constants | Dielectric constant: 2.07-2.80 at 11 gigahertz |

| Cross-Coupling Reactions | Reactivity Control | Enhanced selectivity through halogen effects |

| Materials Science | Hydrophobicity | Water contact angles: 92.4-98.7° |

The compound's significance in organocatalyzed synthesis represents another important area of contemporary research interest. Studies have shown that fluorinated aryl thioethers and related compounds can be efficiently prepared through organocatalyzed nucleophilic aromatic substitution reactions, with this compound serving as a model system for understanding reaction mechanisms. Computational investigations reveal unexpected concerted mechanisms in these transformations, with organocatalysts playing dual activation roles that facilitate rapid reactions at room temperature.

Antimicrobial research has identified halogenated aromatic compounds similar to this compound as promising candidates for pharmaceutical development. The compound's structural analogs have demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus, with minimum inhibitory concentrations in the micromolar range. These findings suggest that the unique electronic properties conferred by the combined bromine and fluorine substitution pattern may enhance antimicrobial activity compared to simpler halogenated aromatics.

The role of this compound in advancing synthetic methodology represents a crucial aspect of its contemporary research significance. The compound serves as a test substrate for developing new cross-coupling protocols, particularly those involving palladium catalysis and novel organocatalytic approaches. Its complex substitution pattern provides an ideal platform for investigating selectivity issues in multi-step synthetic sequences, contributing to the development of more efficient and environmentally sustainable synthetic processes.

Properties

IUPAC Name |

2-bromo-4-fluoro-1-[(3-fluorophenyl)methoxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrF2O/c14-12-7-11(16)4-5-13(12)17-8-9-2-1-3-10(15)6-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOOZIJMBRYRKDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60651335 | |

| Record name | 2-Bromo-4-fluoro-1-[(3-fluorophenyl)methoxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019446-41-3 | |

| Record name | 2-Bromo-4-fluoro-1-[(3-fluorophenyl)methoxy]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1019446-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-fluoro-1-[(3-fluorophenyl)methoxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biological Activity

2-Bromo-4-fluoro-1-((3-fluorobenzyl)oxy)benzene is a halogenated aromatic compound that has garnered interest in various fields of organic chemistry and medicinal research. Its unique structure, characterized by the presence of bromine and fluorine atoms, suggests potential biological activities that warrant detailed investigation. This article compiles findings on its biological activity, synthesis, and applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 299.11 g/mol. The compound features an ether linkage connecting two aromatic rings, one of which contains a bromine atom at the 2-position and a fluorine atom at the 4-position.

Antimicrobial Activity

Halogenated aromatic compounds often exhibit significant antimicrobial activity. For instance, compounds similar in structure have demonstrated effectiveness against various bacterial strains:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 20 µM |

| Compound B | E. coli | 40 µM |

| Compound C | P. aeruginosa | 200 nM |

These findings indicate that the presence of bromine and fluorine may enhance antimicrobial properties, potentially making this compound a candidate for further investigation in this area .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving structurally similar compounds, varying degrees of cytotoxicity were observed:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound D | HeLa | 50 |

| Compound E | MCF-7 | 30 |

| Compound F | A549 | 15 |

These results suggest that while some derivatives exhibit cytotoxic effects at low concentrations, further research is necessary to determine the specific effects of this compound .

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions that include bromination and fluorination processes. The use of palladium-catalyzed reactions has been noted for introducing complex substituents efficiently .

Study on Antibacterial Activity

A recent study evaluated the antibacterial activity of several halogenated derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural motifs to this compound showed promising antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The MIC values ranged significantly, indicating varying levels of effectiveness based on structural variations .

Investigation into Antitumor Properties

Another investigation focused on the antitumor potential of related halogenated compounds. The study highlighted that certain derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting a therapeutic window for future applications in cancer treatment .

Scientific Research Applications

Pharmaceutical Development

2-Bromo-4-fluoro-1-((3-fluorobenzyl)oxy)benzene is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its halogenated structure allows for modifications that can lead to compounds with enhanced biological activity. Notable applications include:

- Drug Synthesis : It serves as a building block in the creation of drugs targeting diseases such as cancer and bacterial infections.

- Biological Activity : Preliminary studies suggest that halogenated compounds can exhibit antimicrobial and anticancer properties, potentially making this compound a candidate for further investigation in therapeutic contexts.

Agrochemical Applications

The compound is also employed in the production of agrochemicals, particularly in the formulation of pesticides and herbicides. Its stability under environmental conditions makes it suitable for agricultural applications where efficacy and persistence are critical.

Material Science

In materials science, this compound is used as a precursor for creating advanced materials, including liquid crystals and polymers with specific properties tailored for electronic applications.

Study on Anticancer Activity

Research has shown that fluorinated aromatic compounds can inhibit specific cancer cell lines by disrupting cell signaling pathways. For instance, a study indicated that similar compounds demonstrated significant cytotoxic effects against breast cancer cells (source: PMC10548102). This suggests that this compound may exhibit similar properties warranting further exploration.

Synthesis of Novel Compounds

A study focused on using this compound as a reactant in palladium-catalyzed reactions has yielded promising results in synthesizing complex molecules such as tetrasubstituted alkenes. The reaction conditions involved using potassium acetate as a base alongside palladium catalysts, showcasing the compound's versatility in synthetic organic chemistry (source: MDPI).

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs, focusing on substituent variations, physicochemical properties, and applications:

Key Findings:

Substituent Position Effects: The 3-fluorobenzyloxy group in the target compound provides a balance of electron withdrawal and steric accessibility compared to its 2-fluorobenzyloxy isomer. The latter may hinder coupling reactions due to closer proximity of the fluorine to the reactive site .

Electron-Withdrawing Groups :

- The trifluoroethoxy variant () exhibits stronger electron withdrawal than benzyloxy derivatives, enhancing stability under harsh conditions but possibly reducing reactivity in certain transformations .

Safety and Handling :

- Most analogs share similar safety profiles, requiring precautions against skin/eye contact (H315, H319) and respiratory irritation (H335) due to halogenated aromatic structures .

Applications :

- The target compound and its analogs are pivotal in synthesizing pharmaceuticals (e.g., kinase inhibitors) and agrochemicals , where fluorine and bromine enhance metabolic stability and binding affinity .

Research Implications

- Synthetic Utility : The 3-fluorobenzyloxy group offers a versatile handle for further functionalization, whereas bulkier substituents (e.g., 2-F-benzyloxy) may limit reaction scope.

- Availability : Some derivatives (e.g., ’s target compound) are discontinued, highlighting the need for alternative routes or substitutes in large-scale syntheses .

Preparation Methods

Preparation of 2-Fluoro-4-bromobenzyl Precursors

A key intermediate is 2-fluoro-4-bromobenzyl bromide or related derivatives, which serve as electrophiles for the ether formation step.

Method Summary from Patent CN1157812A (1996):

- Starting from para-aminotoluene, a diazotization reaction is performed using sodium nitrite at low temperature (below 20 °C) for 1-2 hours.

- The diazonium salt is reacted with cuprous bromide at 70-100 °C for 0.5-1 hour to introduce bromine.

- Subsequent reduction with sodium sulfide solution at pH 7 and reflux for 15-20 hours yields 2-nitro-4-toluene bromide.

- Diazotization fluoridation is carried out by treating 2-amino-4-toluene bromide with anhydrous hydrogen fluoride at 8-12 °C for 1-2 hours, followed by addition of sodium nitrite at -3 to +3 °C for 1-2 hours.

- After pyrolysis and neutralization, 2-fluoro-4-toluene bromide is collected.

- Light bromination under UV illumination (>3000 Å) at 160-180 °C with bromine reflux and drip addition (weight ratio 4-6:1 of 2-fluoro-4-toluene bromide to bromine) for 2 hours yields 2-fluoro-4-bromobenzyl bromide.

| Step | Conditions | Outcome |

|---|---|---|

| Diazotization | Sodium nitrite, <20 °C, 1-2 h | Diazonium salt formation |

| Bromination | Cuprous bromide, 70-100 °C, 0.5-1 h | Introduction of bromine |

| Reduction | Sodium sulfide, pH 7, reflux 15-20 h | 2-nitro-4-toluene bromide |

| Diazotization fluoridation | Anhydrous HF, 8-12 °C, 1-2 h + NaNO2 | 2-fluoro-4-toluene bromide |

| Light bromination | UV >3000 Å, 160-180 °C, bromine drip 2 h | 2-fluoro-4-bromobenzyl bromide |

Formation of the Ether Linkage (O-Benzylation)

The key step to obtain 2-Bromo-4-fluoro-1-((3-fluorobenzyl)oxy)benzene involves the formation of the ether bond between the 2-bromo-4-fluorophenol and 3-fluorobenzyl moiety.

- The phenolic hydroxyl group on 2-bromo-4-fluorophenol is deprotonated using a base such as triethylamine or sodium hydride.

- The resulting phenolate ion undergoes nucleophilic substitution with 3-fluorobenzyl bromide or chloride to form the benzyl ether.

- The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) or dioxane at room temperature or slightly elevated temperatures to optimize yield.

Example Conditions from Recent Literature:

- Using triethylamine in a 1:1 water/dioxane mixture at room temperature for 18 hours yielded ether formation in approximately 73% isolated yield.

- Alternative coupling agents such as EDC and HOBt have been used for related amide bond formations but are less relevant for ether synthesis.

| Reagent/Condition | Role | Typical Outcome |

|---|---|---|

| Triethylamine (Et3N) | Base for phenol deprotonation | Formation of phenolate ion |

| 3-Fluorobenzyl bromide | Alkylating agent | Benzyl ether formation |

| Solvent (DMF or dioxane) | Medium for reaction | Facilitates nucleophilic substitution |

| Temperature | Room temperature to 50 °C | Optimizes reaction rate and yield |

| Reaction time | 12-24 hours | Complete conversion |

Alternative Routes and Considerations

- Direct halogenation of pre-formed benzyl ethers is less common due to regioselectivity challenges.

- The use of diazonium salt intermediates allows selective introduction of fluorine and bromine substituents on the aromatic ring.

- Control of reaction temperature and reagent addition rates is critical to avoid side reactions such as over-bromination or decomposition.

- Purification typically involves fractional distillation or chromatographic separation to isolate the pure compound.

Summary Table of Key Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|---|

| Diazotization and bromination | Para-aminotoluene | NaNO2, CuBr, 70-100 °C | 2-nitro-4-toluene bromide | High selectivity |

| Reduction | 2-nitro-4-toluene bromide | Na2S solution, reflux, pH 7 | 2-amino-4-toluene bromide | Long reaction time (15-20 h) |

| Diazotization fluoridation | 2-amino-4-toluene bromide | Anhydrous HF, NaNO2, low temp (-3 to 12 °C) | 2-fluoro-4-toluene bromide | Requires careful temperature control |

| Light bromination | 2-fluoro-4-toluene bromide | Bromine, UV light, 160-180 °C | 2-fluoro-4-bromobenzyl bromide | 2 hours reaction time |

| Ether formation | 2-bromo-4-fluorophenol + 3-fluorobenzyl bromide | Et3N, DMF/dioxane, rt, 12-24 h | This compound | 70-75% isolated yield |

Research Findings and Optimization Notes

- The diazotization fluoridation step is sensitive to temperature and reagent addition rates; maintaining temperatures between -5 °C and +12 °C is critical to avoid side reactions.

- Light bromination under UV irradiation provides regioselective bromination on the benzyl position, favoring the desired substitution pattern.

- Ether formation yields can be improved by using dry solvents and ensuring complete deprotonation of the phenol prior to alkylation.

- Recent synthetic routes emphasize reproducibility and mild reaction conditions to preserve sensitive fluorine substituents.

Q & A

Q. Table 1: Key Spectral Data for Characterization

| Technique | Observed Signals | Structural Assignment |

|---|---|---|

| NMR | δ 7.45 (d, J=8.5 Hz, 1H) | Aromatic proton adjacent to Br |

| δ 5.15 (s, 2H) | -OCH₂- group | |

| NMR | δ 162.1 (C-F) | Fluorinated aromatic carbon |

| MS (ESI⁺) | m/z 377.2 [M+H]⁺ | Molecular ion confirmed |

Q. Table 2: Comparison of Synthetic Yields

| Step | Reported Yield | Optimized Conditions |

|---|---|---|

| Friedel-Crafts Acylation | 65% | AlCl₃, DCM, 0°C → RT, 12h |

| Reduction | 78% | Et₃SiH, BF₃·Et₂O, CH₂Cl₂, -20°C, 2h |

| Alkylation | 52% | K₂CO₃, DMF, 80°C, 6h |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.